2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethylbicyclo[311]heptane-1-thiol is a bicyclic organic compound with the molecular formula C₁₀H₁₈S It is a derivative of bicyclo[311]heptane, featuring a sulfur atom at the first position and three methyl groups at the 2, 6, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[3.1.1]heptane as the starting material.
Methylation: The addition of methyl groups at the 2, 6, and 6 positions is accomplished through a series of alkylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to minimize by-products and ensure the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions: 2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Alcohols, thiols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be explored for its therapeutic properties and used in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol is unique due to its bicyclic structure and the presence of the thiol group. Similar compounds include:
Bicyclo[3.1.1]heptane-1-thiol: Lacks the methyl groups.
2,6,6-Trimethylbicyclo[3.1.1]heptane: Lacks the thiol group.
2,6,6-Trimethylbicyclo[3.1.1]heptene-1-thiol: Contains a double bond in the ring structure.
These compounds differ in their chemical properties and potential applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
55511-33-6 |
---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]heptane-1-thiol |
InChI |
InChI=1S/C10H18S/c1-7-4-5-8-6-10(7,11)9(8,2)3/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
YHBWJJQAGNYITO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2CC1(C2(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.